HDAC3 Inhibition: Head‑to‑Head IC₅₀ Comparison with 5‑Amino and Unsubstituted Congeners
In an enzymatic fluorescence assay measuring inhibition of recombinant human HDAC3, 2‑cyclopropyl‑5‑nitro‑1H‑isoindole‑1,3(2H)‑dione produced an IC₅₀ of 45 nM . By contrast, the 5‑amino analog (CAS 307990‑29‑0) and the unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7) exhibited no detectable inhibition below 10 µM in the same assay system, representing a >200‑fold difference in potency . The nitro group is therefore essential for sub‑100 nM HDAC3 engagement.
| Evidence Dimension | Inhibition of recombinant human HDAC3 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM |
| Comparator Or Baseline | 5‑Amino analog (CAS 307990‑29‑0): IC₅₀ > 10,000 nM; Unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7): IC₅₀ > 10,000 nM |
| Quantified Difference | ≥222‑fold more potent than 5‑amino and unsubstituted analogs |
| Conditions | Recombinant human full‑length HDAC3, fluorogenic substrate, 30‑min incubation, fluorescence readout |
Why This Matters
For researchers screening isoindoline‑1,3‑dione libraries against HDAC3, the 5‑nitro compound is the only member of the comparative set that achieves nanomolar potency, making it the only relevant choice for target‑based screening.
- [1] BindingDB Entry BDBM50465399: Inhibition of HDAC3 by 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione (IC₅₀ = 45 nM). View Source
- [2] BindingDB Entry BDBM50533241: 5‑Amino‑2‑cyclopropyl‑1H‑isoindole‑1,3(2H)‑dione (CAS 307990‑29‑0) inhibition data (IC₅₀ > 10 µM). View Source
- [3] BindingDB search: 2‑Cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7) no HDAC3 inhibition at 10 µM. View Source
